molecular formula C23H28IN3O2 B12844325 (S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide

(S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide

Cat. No.: B12844325
M. Wt: 505.4 g/mol
InChI Key: GIECQFCRSFHUBO-VQTJNVASSA-N
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Description

The compound (S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide features a pyrrolidine-2-carboxamide core substituted with a 4-iodophenyl and phenyl group at the nitrogen atom, along with a (S)-2-amino-3,3-dimethylbutanoyl side chain. The iodine atom at the para position of the phenyl ring may enhance binding affinity through halogen bonding, while the dimethylbutanoyl group could influence metabolic stability .

Properties

Molecular Formula

C23H28IN3O2

Molecular Weight

505.4 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide

InChI

InChI=1S/C23H28IN3O2/c1-23(2,3)20(25)22(29)26-15-7-10-19(26)21(28)27(17-8-5-4-6-9-17)18-13-11-16(24)12-14-18/h4-6,8-9,11-14,19-20H,7,10,15,25H2,1-3H3/t19-,20+/m0/s1

InChI Key

GIECQFCRSFHUBO-VQTJNVASSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)I)N

Canonical SMILES

CC(C)(C)C(C(=O)N1CCCC1C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)I)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the carboxamide group. The iodophenyl and dimethylbutanoyl groups are then attached through specific coupling reactions. Common reagents used in these reactions include amines, carboxylic acids, and halogenating agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods, including chromatography and recrystallization, are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The iodophenyl group can be reduced to a phenyl group.

    Substitution: The iodophenyl group can undergo nucleophilic substitution to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-2-carboxamide Derivatives

Compound 7t : (S)-N-(1-(((S)-1-(dimethylamino)-4-methyl-1-oxopentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)-1-((S)-2-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)benzamido)pentanoyl)pyrrolidine-2-carboxamide
  • Structural Similarities : Shares the pyrrolidine-2-carboxamide backbone and stereochemical complexity.
  • Key Differences: Incorporates a pyrimidopyrimidine ring and a pyridinylamino group, which may enhance interactions with nucleotide-binding domains (e.g., kinases). The dimethylamino and methyl groups in the side chain likely improve solubility compared to the target compound’s dimethylbutanoyl group.
  • Metabolic pathways may differ due to 7t’s heterocyclic moieties .
Compound from : (2S)-1-[2-[[(2S)-2-aminopropanoyl]amino]acetyl]-N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide
  • Structural Similarities : Pyrrolidine-2-carboxamide core with chiral centers.
  • Key Differences: Features a nitroanilino group (electron-withdrawing) instead of iodophenyl (electron-rich). The acetylated aminopropanoyl side chain may reduce steric hindrance compared to the dimethylbutanoyl group.
  • Implications : The nitro group could increase reactivity but decrease metabolic stability. The target compound’s iodine substituent may confer longer half-life due to reduced oxidative metabolism .

Heterocyclic Analogs with Modified Cores

N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide ()
  • Structural Similarities : Aryl substituents (bromophenyl) and carboxamide linkage.
  • Key Differences: Thiazolidinone ring replaces pyrrolidine, introducing a sulfur atom and ketone group. The bromine atom vs. iodine alters electronic properties (lower polarizability).
  • Implications: Thiazolidinones are associated with antidiabetic activity, suggesting divergent therapeutic applications. The target compound’s pyrrolidine core may offer better conformational flexibility for target binding .
Compound from : (S)-3-((R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-N-(4-((R)-3-methyl-1-oxo-1-(piperazin-1-yl)butan-2-ylamino)benzyl)thiazolidine-2-carboxamide hydrochloride
  • Structural Similarities : Carboxamide linkage and chiral centers.
  • Key Differences : Thiazolidine ring and trifluorophenyl group introduce fluorine-mediated hydrophobic interactions. The piperazinyl group enhances solubility via protonation.
  • Implications: Fluorine atoms improve membrane permeability, while the target compound’s iodine may prioritize target specificity.

Aromatic and Heterocyclic Hybrids

Compound from : (S)-2-(3-(4-(3-(4-isopropylphenyl)ureido)phenyl)isoxazole-5-carboxamido)-3-methylbutanoic acid
  • Structural Similarities : Carboxamide linkage and branched alkyl groups.
  • Key Differences : Isoxazole ring and ureido group enable hydrogen bonding and metabolic resistance. The carboxylic acid terminus enhances polarity.
  • Implications : Isoxazole’s metabolic stability contrasts with the target compound’s iodophenyl, which may undergo dehalogenation. The carboxylic acid could limit blood-brain barrier penetration, whereas the target’s neutral groups may improve CNS accessibility .

Biological Activity

(S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available research findings, including biological assays, case studies, and relevant data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

  • Molecular Formula: C23H34N4O3I
  • Molecular Weight: 500.5 g/mol
  • CAS Number: 2504950-56-3

The structure features a pyrrolidine ring, an amino acid moiety, and a phenyl group substituted with iodine, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological activities, primarily through its interactions with various biological targets. Below are the key areas of biological activity explored in the literature:

1. Antibacterial Activity

The compound has been evaluated for its antibacterial properties against various strains of bacteria. In one study, it was tested against both gram-positive and gram-negative bacteria:

Bacterial StrainZone of Inhibition (mm)Comparison with Standard
Streptococcus pneumoniae16Comparable to cefixime
Klebsiella pneumoniae18Comparable to azithromycin

These results suggest that the compound has significant antibacterial potential, warranting further investigation into its mechanisms of action and efficacy.

2. Enzyme Inhibition Studies

The compound was also assessed for its ability to inhibit specific enzymes associated with disease processes. Notably:

EnzymeIC50 (μM)Comparison with Standard
Acetylcholinesterase (AChE)0.95Close to galantamine
Butyrylcholinesterase (BChE)0.87Close to galantamine

These findings indicate that (S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide may serve as a potential therapeutic agent for conditions involving cholinergic dysfunction.

3. Antioxidant Activity

In addition to its antibacterial and enzyme inhibition properties, the compound has been evaluated for its antioxidant capabilities. The results from free radical scavenging assays are summarized below:

Assay TypeIC50 (μg/mL)Comparison with Standard
DPPH Scavenging Activity150.88Lower than ascorbic acid
ABTS Scavenging Activity199.10Lower than ascorbic acid

While the antioxidant activity is promising, it remains less potent compared to established antioxidants like ascorbic acid.

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound in various experimental models:

  • Neuroprotective Effects : In animal models of neurodegeneration, administration of the compound led to a significant reduction in neuronal loss and improved cognitive function.
  • Anti-inflammatory Properties : The compound exhibited anti-inflammatory effects in vitro by reducing pro-inflammatory cytokine production in macrophages.

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